1-[5-(2,3-Dichlorophenyl)pyrimidin-2-yl]ethanone
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Overview
Description
1-[5-(2,3-Dichlorophenyl)pyrimidin-2-yl]ethanone is a heterocyclic compound featuring a pyrimidine ring substituted with a 2,3-dichlorophenyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(2,3-Dichlorophenyl)pyrimidin-2-yl]ethanone typically involves the condensation of 2,3-dichlorobenzaldehyde with a suitable pyrimidine precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[5-(2,3-Dichlorophenyl)pyrimidin-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-[5-(2,3-Dichlorophenyl)pyrimidin-2-yl]ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[5-(2,3-Dichlorophenyl)pyrimidin-2-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular pathways and lead to therapeutic effects .
Comparison with Similar Compounds
- 1-[5-(2,4-Dichlorophenyl)pyrimidin-2-yl]ethanone
- 1-[5-(3,4-Dichlorophenyl)pyrimidin-2-yl]ethanone
- 1-[5-(2,3-Dichlorophenyl)pyrimidin-4-yl]ethanone
Comparison: 1-[5-(2,3-Dichlorophenyl)pyrimidin-2-yl]ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable candidate for drug development and other applications .
Properties
Molecular Formula |
C12H8Cl2N2O |
---|---|
Molecular Weight |
267.11 g/mol |
IUPAC Name |
1-[5-(2,3-dichlorophenyl)pyrimidin-2-yl]ethanone |
InChI |
InChI=1S/C12H8Cl2N2O/c1-7(17)12-15-5-8(6-16-12)9-3-2-4-10(13)11(9)14/h2-6H,1H3 |
InChI Key |
HVFIKRNTTZAEPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C(C=N1)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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